Sodium;4-ethoxypyrimidin-2-olate

Description

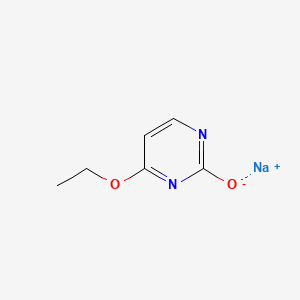

Sodium;4-ethoxypyrimidin-2-olate is a sodium salt derived from the deprotonation of 4-ethoxypyrimidin-2-ol. Its structure features a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position and an oxygen atom at the 2-position, stabilized by a sodium counterion. This compound is typically synthesized via base-mediated reactions, where sodium hydroxide reacts with the parent pyrimidine derivative under controlled conditions .

Properties

IUPAC Name |

sodium;4-ethoxypyrimidin-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-2-10-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTATVQTUULKCTH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a chlorine substituent (electron-withdrawing) and a carboxylic acid group, contrasting with the ethoxy (electron-donating) and sodium salt groups in the target compound. The chlorine enhances electrophilicity, while the carboxylic acid reduces solubility in non-polar media compared to the sodium salt .

N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxopyrimidin-4-olate : Contains nitro groups (strong electron-withdrawing) and a bulky diethylanilinium counterion. The nitro groups increase reactivity in electrophilic substitutions, while the large cation reduces solubility in aqueous systems compared to sodium salts .

Sodium salts of pyrimidine-2-thiol derivatives : For example, compounds synthesized via reactions with 2-bromoacetic acid and sodium hydroxide. The thiol group (-SH) confers distinct redox properties, whereas the ethoxy group in Sodium;4-ethoxypyrimidin-2-olate enhances steric hindrance and oxidative stability .

Table 1: Substituent Effects on Pyrimidine Derivatives

| Compound | Substituent(s) | Counterion | Key Properties |

|---|---|---|---|

| This compound | 4-ethoxy, 2-olate | Na⁺ | High solubility in water, moderate stability |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 2-Cl, 6-methyl, 4-COOH | H⁺ (acid form) | Low solubility in water, high reactivity |

| N,N-Diethylanilinium pyrimidin-4-olate | 5-Cl, 2,4-dinitro, 2,6-dioxo | Diethylanilinium | Low aqueous solubility, high reactivity |

Physicochemical and Reactivity Profiles

- Solubility : Sodium salts (e.g., this compound) exhibit higher aqueous solubility compared to acid forms (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or bulky cation salts (e.g., diethylanilinium derivatives) .

- Stability : Electron-donating groups (e.g., ethoxy) enhance aromatic stability, while electron-withdrawing groups (e.g., nitro, chloro) increase susceptibility to nucleophilic attack .

- Applications : Sodium salts are preferred in drug formulation for bioavailability, whereas carboxylic acid derivatives serve as synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.